molecular formula C10H17NO3 B137797 tert-Butyl pent-4-enoylcarbamate CAS No. 138252-60-5

tert-Butyl pent-4-enoylcarbamate

Cat. No.: B137797
CAS No.: 138252-60-5
M. Wt: 199.25 g/mol
InChI Key: JUDYHDFEGVDYIB-UHFFFAOYSA-N
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Description

tert-Butyl pent-4-enoylcarbamate is a chemical compound with the molecular formula C11H19NO3. It is known for its unique structure, which includes a carbamate group and a pentenyl chain. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of 1-oxo-4-pentenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) on a large scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl pent-4-enoylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl pent-4-enoylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other materials due to its reactivity.

Mechanism of Action

The mechanism of action of carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methyl ester: A simpler carbamate with different reactivity and applications.

    Carbamic acid, ethyl ester: Another carbamate with distinct properties and uses.

    Carbamic acid, phenyl ester: A more complex carbamate with unique biological activities.

Uniqueness

tert-Butyl pent-4-enoylcarbamate is unique due to its pentenyl chain, which imparts specific reactivity and potential biological activities. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.

Properties

CAS No.

138252-60-5

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-pent-4-enoylcarbamate

InChI

InChI=1S/C10H17NO3/c1-5-6-7-8(12)11-9(13)14-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,12,13)

InChI Key

JUDYHDFEGVDYIB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=O)CCC=C

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)CCC=C

Synonyms

Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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